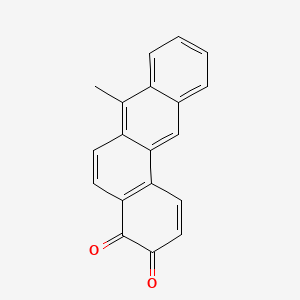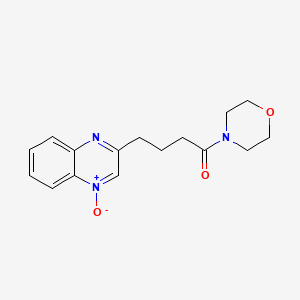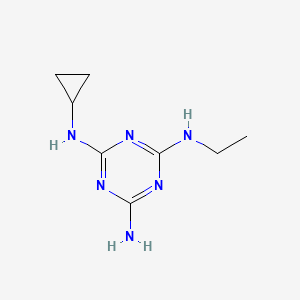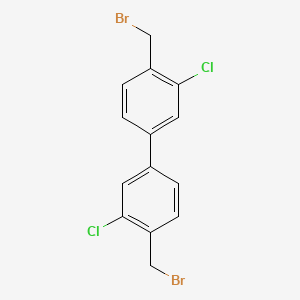
7-Methylbenz(a)anthracene-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylbenz(a)anthracene-3,4-dione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H12O2. This compound is known for its complex structure and significant role in various scientific research fields. It is a derivative of benz(a)anthracene, characterized by the presence of a methyl group and two ketone functionalities at specific positions on the aromatic ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenz(a)anthracene-3,4-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benz(a)anthracene derivatives, followed by oxidation processes to introduce the ketone groups. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as catalysts and oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylbenz(a)anthracene-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonic, or halogen groups.
Wissenschaftliche Forschungsanwendungen
7-Methylbenz(a)anthracene-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic effects, providing insights into cancer research.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism by which 7-Methylbenz(a)anthracene-3,4-dione exerts its effects involves its interaction with cellular components. The compound can form adducts with DNA, leading to mutations and potential carcinogenesis. It is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can bind covalently to DNA and proteins, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: The parent compound, lacking the methyl and ketone groups.
7,12-Dimethylbenz(a)anthracene: Another derivative with additional methyl groups, known for its potent carcinogenic properties.
Chrysene: A structurally related PAH with similar reactivity.
Uniqueness: 7-Methylbenz(a)anthracene-3,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of both methyl and ketone groups makes it a valuable compound for studying the effects of structural modifications on the properties of PAHs.
Eigenschaften
CAS-Nummer |
71989-02-1 |
|---|---|
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
7-methylbenzo[a]anthracene-3,4-dione |
InChI |
InChI=1S/C19H12O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10H,1H3 |
InChI-Schlüssel |
XUEZVDKAGOWVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)





![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)

![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)

![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

